Cas no 10516-73-1 (2(3H)-Furanone,4-[(3,4-dimethoxyphenyl)methyl]dihydro-3-[(3,4,5-trimethoxyphenyl)methyl]-,(3R,4R)-)
![2(3H)-Furanone,4-[(3,4-dimethoxyphenyl)methyl]dihydro-3-[(3,4,5-trimethoxyphenyl)methyl]-,(3R,4R)- structure](https://nl.kuujia.com/scimg/cas/10516-73-1x500.png)
10516-73-1 structure
Productnaam:2(3H)-Furanone,4-[(3,4-dimethoxyphenyl)methyl]dihydro-3-[(3,4,5-trimethoxyphenyl)methyl]-,(3R,4R)-
2(3H)-Furanone,4-[(3,4-dimethoxyphenyl)methyl]dihydro-3-[(3,4,5-trimethoxyphenyl)methyl]-,(3R,4R)- Chemische en fysische eigenschappen
Naam en identificatie
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- 2(3H)-Furanone,4-[(3,4-dimethoxyphenyl)methyl]dihydro-3-[(3,4,5-trimethoxyphenyl)methyl]-,(3R,4R)-
- (3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one
- 2(3H)-Furanone, dihydro-3-(3,4,5-trimethoxybenzyl)-4-veratryl-,(-)-trans- (8CI)
- 2(3H)-Furanone,4-[(3,4-dimethoxyphenyl)methyl]dihydro-3-[(3,4,5-trimethoxyphenyl)methyl]-,(3R-trans)-
- Thujaplicatin, tri-O-methyl- (7CI)
- Thujaplicatin,tri-O-methyl-, (-)-trans-
- Thujaplicatin, tri-O-methyl-
- 4-[(3,4-dimethoxyphenyl)methyl]-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one
- 2(3H)-Furanone, 4-[(3,4-dimethoxyphenyl)methyl]dihydro-3-[(3,4,5-trimethoxyphenyl)methyl]-, (3R-trans)-
- CHEMBL1990222
- 2(3H)-Furanone, dihydro-3-(3,4,5-trimethoxybenzyl)-4-veratryl-, (-)-trans-
- Dihydro-3-(3,4,5-trimethoxybenzyl)-4-veratryl-2(3H)-furanone trans-
- DTXSID20909364
- 10516-73-1
- NSC675474
- NCI60_026677
- NSC-675474
- Thujaplicatin, tri-O-methyl-, (-)-trans-
- (3R,4R)-4-(3,4-Dimethoxybenzyl)-3-(3,4,5-trimethoxybenzyl)dihydrofuran-2(3H)-one
- 2(3H)-Furanone, dihydro-3-(3,4,5-trimethoxybenzyl)-4-veratryl-, trans-
- 2(3H)-Furanone, 4-[(3,4-dimethoxyphenyl)methyl]dihydro-3-[(3,4,5-trimethoxyphenyl)methyl]-, (3R,4R)-
- QFFURUDOUPSWTF-DLBZAZTESA-N
- Di-o-methylthujaplicatin methyl ether
-
- Inchi: InChI=1S/C23H28O7/c1-25-18-7-6-14(10-19(18)26-2)8-16-13-30-23(24)17(16)9-15-11-20(27-3)22(29-5)21(12-15)28-4/h6-7,10-12,16-17H,8-9,13H2,1-5H3/t16-,17+/m0/s1
- InChI-sleutel: QFFURUDOUPSWTF-DLBZAZTESA-N
- LACHT: COC1C=CC(C[C@H]2COC(=O)[C@@H]2CC2C=C(OC)C(OC)=C(OC)C=2)=CC=1OC
Berekende eigenschappen
- Exacte massa: 416.18354
- Monoisotopische massa: 416.184
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 30
- Aantal draaibare bindingen: 9
- Complexiteit: 528
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.9
- Topologisch pooloppervlak: 72.4Ų
Experimentele eigenschappen
- PSA: 72.45
- LogboekP: 3.30400
2(3H)-Furanone,4-[(3,4-dimethoxyphenyl)methyl]dihydro-3-[(3,4,5-trimethoxyphenyl)methyl]-,(3R,4R)- Gerelateerde literatuur
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Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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